molecular formula C10H11N3O2 B8592143 2-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid

2-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid

Cat. No.: B8592143
M. Wt: 205.21 g/mol
InChI Key: DLOHRJVFCLVTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a propanoic acid substituent at the 8-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Fusion with Pyridine Ring: The triazole ring is then fused with a pyridine ring through a condensation reaction.

    Introduction of the Propanoic Acid Group: The propanoic acid group is introduced via a substitution reaction at the 8-position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and acids can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid is unique due to its specific structural features, such as the presence of a propanoic acid group at the 8-position of the pyridine ring

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)propanoic acid

InChI

InChI=1S/C10H11N3O2/c1-6(10(14)15)8-4-3-5-13-7(2)11-12-9(8)13/h3-6H,1-2H3,(H,14,15)

InChI Key

DLOHRJVFCLVTOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC=C2C(C)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 0.040 g (0.038 mmol) of 10% palladium on carbon was added a solution of (0.080 g, 0.27 mmol) of benzyl 2-(3-methyl[1,2,4]triazolo[4,3-a]pyridin-8-yl)acrylate prepared in Step C above in 4 mL of methanol. The resulting suspension was stirred under an atmosphere of hydrogen (1 atmosphere) for 6 h. The residue was filtered through a pad of Celite® and the pad was washed with cold methanol. The combined filtrates were evaporated under reduced pressure to give the title compound (0.043 g, 77%). LC-MS: m/z (ES) 206 (MH)+.
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
0.04 g
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
77%

Synthesis routes and methods II

Procedure details

To a solution of 0.13 g (0.61 mmol) of 8-bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine from Step B above in 4 mL of anhydrous THF was added a solution of 0.36 g (0.80 mmol) of benzyl 2-(tributylstannyl)acrylate (see Intermediate 62, Step B) in 1 mL of anhydrous THF, 0.11 g (0.09 mmol) of tetrakis(triphenylphosphine)palladium(0) and 0.067 g (0.67 mmol) of copper (I) chloride. The reaction mixture was heated to 60° C. for 6 h, cooled and filtered through a pad of Celite®. The pad was washed with 15 mL of a dichloromethane and the combined filtrates were evaporated to dryness. The crude residue was purified by silica gel chromatography eluting with a 0-6% methanol in ethyl acetate gradient to afford the title compound (0.13 g, 73%). LC-MS: m/z (ES) 294 (MH)+.
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
benzyl 2-(tributylstannyl)acrylate
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Intermediate 62
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
catalyst
Reaction Step One
Name
copper (I) chloride
Quantity
0.067 g
Type
catalyst
Reaction Step One
Yield
73%

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